

1-Tosylpiperidine-4-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 1-Tosylpiperidine-4-carboxylic acid

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An In-Depth Technical Guide to **1-Tosylpiperidine-4-carboxylic Acid**: Properties, Synthesis, and Applications

Abstract

1-Tosylpiperidine-4-carboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in modern synthetic and medicinal chemistry. Characterized by a piperidine core, a protective tosyl group, and a reactive carboxylic acid moiety, this compound offers a unique scaffold for the development of complex molecular architectures. Its significance is particularly pronounced in drug discovery, where the piperidine ring is a prevalent feature in numerous bioactive agents, including those targeting the central nervous system and various cancers.^[1] This guide provides a comprehensive technical overview of **1-Tosylpiperidine-4-carboxylic acid**, detailing its physicochemical properties, robust synthesis protocols, key chemical transformations, and diverse applications. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

Introduction: A Versatile Scaffold for Chemical Innovation

1-Tosylpiperidine-4-carboxylic acid, with the IUPAC name 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid, is a heterocyclic organic compound that has

garnered significant interest as a synthetic intermediate.^{[1][2]} Its molecular structure is a confluence of three key functional components:

- **The Piperidine Ring:** A saturated six-membered heterocycle containing a nitrogen atom. This motif is a cornerstone in medicinal chemistry, found in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.^[1]
- **The Tosyl (p-Toluenesulfonyl) Group:** An excellent protecting group for the piperidine nitrogen. The tosyl group is chemically robust, stable to a wide range of reaction conditions, yet can be removed if necessary. Its presence deactivates the nitrogen, preventing unwanted side reactions while also serving as a potential site for nucleophilic substitution.^[1]
- **The Carboxylic Acid:** A highly versatile functional group that can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. This functionality is pivotal for constructing larger molecules and for engaging in biological interactions, such as hydrogen bonding with enzyme active sites.^[1]

The unique combination of these features makes **1-Tosylpiperidine-4-carboxylic acid** an invaluable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of novel therapeutic agents.^[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. **1-Tosylpiperidine-4-carboxylic acid** is a white to off-white solid at ambient temperature.^[1] Key identifying and quantitative data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₇ NO ₄ S	[1][3][4]
Molecular Weight	283.34 g/mol	[1][4][5]
CAS Number	147636-36-0	[1][3][6]
IUPAC Name	1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid	[1][2]
Physical Form	Solid	[1]
Storage	Sealed in dry, room temperature	[5][6]
Canonical SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O</chem>	[1]
InChI Key	YJRQMKSUAIKDDF-UHFFFAOYSA-N	[1]

Synthesis and Purification: A Validated Protocol

The synthesis of **1-Tosylpiperidine-4-carboxylic acid** is most commonly achieved through the direct N-tosylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is efficient, high-yielding, and utilizes readily available starting materials.

Experimental Protocol: N-Tosylation of Isonipecotic Acid

This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Reagent Setup and Dissolution

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidine-4-carboxylic acid (1.0 eq) in 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.
- Cool the suspension to 0 °C using an ice-water bath.

- Add sodium carbonate (Na_2CO_3) (2.5 eq) portion-wise to the stirred suspension.
 - Rationale: Piperidine-4-carboxylic acid has limited solubility. The aqueous THF provides a suitable medium. The reaction is cooled to 0 °C to manage the exothermicity of the subsequent tosylation reaction. Sodium carbonate acts as a base to deprotonate the secondary amine of the piperidine ring, creating the nucleophilic amine required for the reaction, and also to neutralize the HCl byproduct formed during the reaction.

Step 2: Tosyl Chloride Addition

- In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl) (1.1 eq) in 20 mL of THF.
- Add the TsCl solution dropwise to the cooled, stirred reaction mixture over 30 minutes using an addition funnel.
- Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
 - Rationale: Tosyl chloride is the electrophile. Slow, dropwise addition is crucial to prevent side reactions and to control the reaction temperature. Allowing the reaction to proceed overnight ensures it goes to completion.

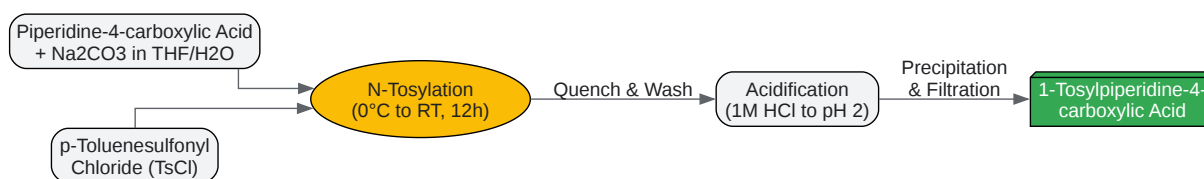
Step 3: Reaction Quench and Acidification

- After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
- Wash the organic layer with diethyl ether (2 x 50 mL) to remove any unreacted tosyl chloride.
- Carefully acidify the aqueous layer to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate should form.
 - Rationale: The product, 1-Tosylpiperidine-4-carboxylate, is soluble in the basic aqueous layer as its sodium salt. Acidification protonates the carboxylate, causing the neutral carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

Step 4: Isolation and Purification

- Collect the white precipitate by vacuum filtration using a Büchner funnel.

- Wash the solid with cold deionized water (3 x 30 mL) to remove inorganic salts.
- Dry the product under high vacuum at 40-50 °C to a constant weight.
 - Rationale: Vacuum filtration is an efficient method for separating the solid product. Washing with cold water minimizes product loss while removing residual salts. Drying under vacuum removes residual solvent to yield the pure final product.



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Caption: Synthetic workflow for **1-Tosylpiperidine-4-carboxylic acid**.

Applications in Research and Drug Development

The utility of **1-Tosylpiperidine-4-carboxylic acid** is primarily as a versatile intermediate for synthesizing more elaborate molecules with potential biological activity.^[1]

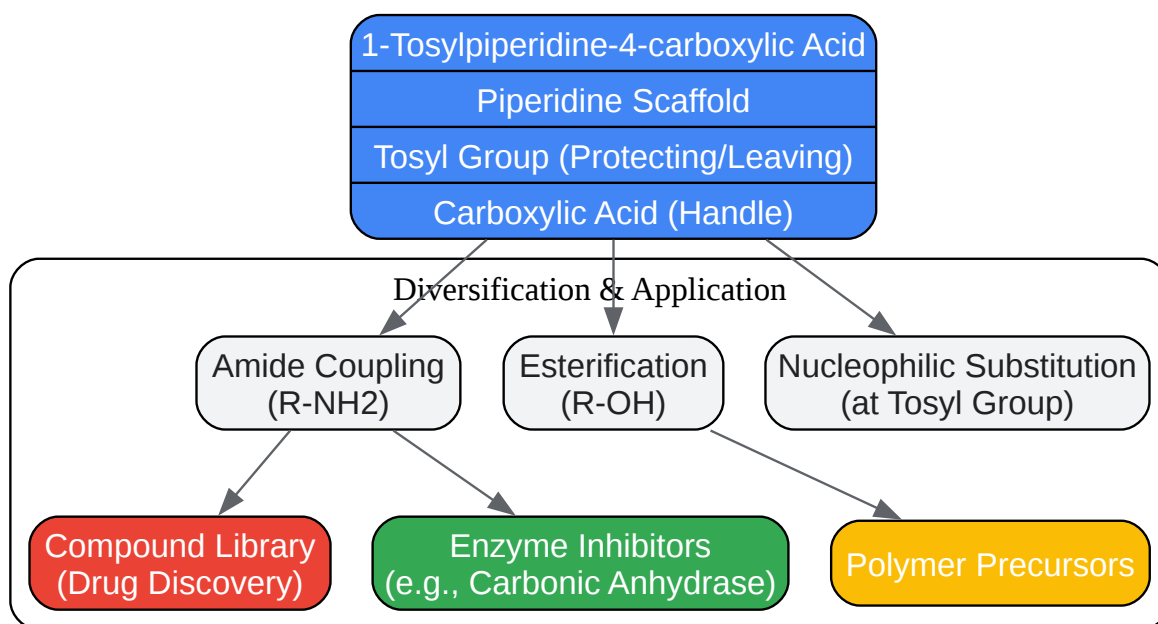
Scaffold for Bioactive Molecules

The piperidine ring is a privileged scaffold in medicinal chemistry. Its presence in this building block allows for the systematic exploration of chemical space around a proven core. The carboxylic acid serves as a handle for diversification, enabling the creation of compound libraries through techniques like amide coupling. This is particularly relevant for developing drugs targeting the central nervous system and for anti-cancer agents, where the piperidine motif is common.^[1]

Development of Enzyme Inhibitors

A notable application is in the design of enzyme inhibitors. For instance, related structures based on a 1-benzoylpiperidine-4-carboxylic acid core have been synthesized and evaluated

as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[7] These enzymes play a critical role in pH regulation, and their inhibition is a validated strategy in cancer therapy. The carboxylic acid of the parent molecule can be coupled with various amines to generate a series of carboxamides, which act as the "tail" of the inhibitor, influencing potency and selectivity against different hCA isoforms like hCA IX and XII, which are associated with tumors.[7]



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Sources

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